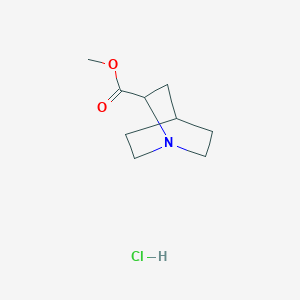

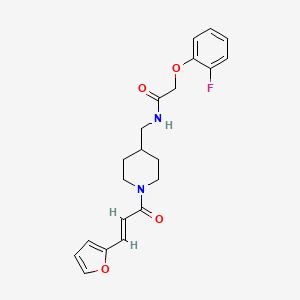

![molecular formula C14H15N3O2 B2511324 4-{2-[Methyl(pyrazin-2-yl)amino]ethoxy}benzaldehyde CAS No. 866156-97-0](/img/structure/B2511324.png)

4-{2-[Methyl(pyrazin-2-yl)amino]ethoxy}benzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 4-{2-[Methyl(pyrazin-2-yl)amino]ethoxy}benzaldehyde is a key intermediate in the synthesis of pharmaceuticals such as Rosiglitazone. It is characterized by the presence of a pyrazinyl group attached to an aminoethoxy moiety, which is further linked to a benzaldehyde structure. This compound is of interest due to its potential applications in medicinal chemistry and its role in the synthesis of drugs targeting metabolic disorders .

Synthesis Analysis

The synthesis of 4-{2-[Methyl(pyrazin-2-yl)amino]ethoxy}benzaldehyde has been improved to facilitate industrial manufacturing. The improved method involves the reaction of 2-(methyl-pyridin-2-yl-amino)-ethanol with 4-fluorobenzaldehyde or 4-hydroxybenzaldehyde. Acetonitrile is used as a solvent, and KOH serves as a disacidifying agent. The structure of the synthesized compound is confirmed using nuclear magnetic resonance (NMR) and mass spectrometry (MS), ensuring the purity and correctness of the target compound .

Molecular Structure Analysis

The molecular structure of 4-{2-[Methyl(pyrazin-2-yl)amino]ethoxy}benzaldehyde is confirmed through spectroscopic methods such as NMR and MS. These techniques provide detailed information about the molecular framework and the electronic environment of the atoms within the compound. The presence of the pyrazinyl and benzaldehyde groups is indicative of a compound that could participate in various chemical reactions, particularly those relevant to pharmaceutical synthesis .

Chemical Reactions Analysis

While the provided papers do not directly discuss the chemical reactions of 4-{2-[Methyl(pyrazin-2-yl)amino]ethoxy}benzaldehyde, the related literature suggests that compounds with similar structures can undergo a variety of chemical transformations. For instance, benzaldehyde derivatives are known to participate in Claisen–Schmidt condensation reactions, which could be relevant for further functionalization of the compound . Additionally, the presence of an amino group could allow for reactions such as acylation or the formation of Schiff bases, which are common in the synthesis of more complex organic molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-{2-[Methyl(pyrazin-2-yl)amino]ethoxy}benzaldehyde would be influenced by its functional groups. The benzaldehyde moiety could contribute to the compound's reactivity with nucleophiles, while the ether linkage may affect its solubility in organic solvents. The pyrazinyl group could also impact the compound's electronic properties and its ability to engage in hydrogen bonding. However, specific details regarding the melting point, boiling point, solubility, and stability of the compound are not provided in the papers .

Wissenschaftliche Forschungsanwendungen

Improvement of Synthesis Methods

The synthesis of 4-{2-[Methyl(pyrazin-2-yl)amino]ethoxy}benzaldehyde has been explored to optimize the production process. Xu Yun-gen (2005) improved the synthesis method of a key intermediate for Rosiglitazone, closely related to the compound . The study confirmed the structure of the target compound through NMR and MS, concluding that the improved synthesis methods are suitable for industrial manufacturing (Xu Yun-gen, 2005).

Applications in Chemical Reactions

The compound's derivatives have been used in various chemical reactions:

Synthesis of Pyrans and Pyridines:

- Hai et al. (2017) synthesized ethyl 6-amino-5-cyano-2-methyl-4-aryl-4H-pyran-3-carboxylates through a three-component reaction, examining the role of different catalysts, including organic and inorganic substances and ionic liquids (D. S. Hai et al., 2017).

- Elinson et al. (2018) discovered an 'on-solvent' multicomponent reaction transforming benzaldehydes, malononitrile, and 4–hydroxy-6-methylpyridin-2(1H)-one, indicating the compound's potential in biomedical applications (M. Elinson et al., 2018).

Creation of Antioxidant Additives:

- Amer et al. (2011) synthesized compounds from 4-(2-Aminothiazol-4-yl)-phenol, with derivatives evaluated as antioxidant additives for lubricating oils. This study showcases the compound's potential in enhancing the oxidative stability of industrial products (F. A. Amer et al., 2011).

Formation of Schiff Bases and Heterocyclic Compounds:

- Schiff base compounds synthesized from ethyl-4-amino benzoate exhibited notable optical nonlinear properties, making them candidates for use as optical limiters in technological applications (Hasanain A. Abdullmajed et al., 2021).

- Gul et al. (2016) synthesized a series of sulfonamides starting from 2-(4-substitutedbenzylidene)-2,3-dihydro-1H-inden-1-one, showing cytotoxic activities and potential as carbonic anhydrase inhibitors, highlighting the compound's potential in drug discovery (H. Gul et al., 2016).

Safety and Hazards

The safety information for this compound includes several hazard statements such as H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .

Eigenschaften

IUPAC Name |

4-[2-[methyl(pyrazin-2-yl)amino]ethoxy]benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2/c1-17(14-10-15-6-7-16-14)8-9-19-13-4-2-12(11-18)3-5-13/h2-7,10-11H,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLACAMFKAFPCLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCOC1=CC=C(C=C1)C=O)C2=NC=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{2-[Methyl(pyrazin-2-yl)amino]ethoxy}benzaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

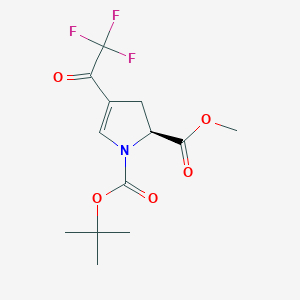

![(3-bromophenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2511243.png)

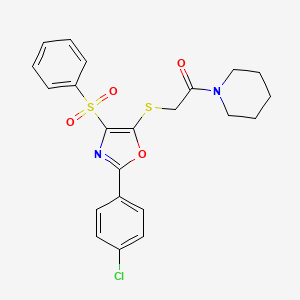

![1-Cyclopropyl-3-[[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-methylamino]pyrazin-2-one](/img/structure/B2511245.png)

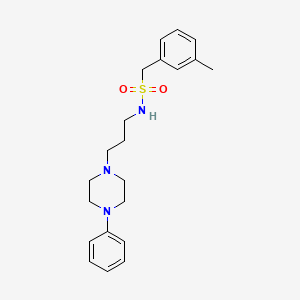

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-phenylbutanamide](/img/structure/B2511250.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(pyridin-3-yl)ethanone](/img/structure/B2511253.png)

![2-[(3-Chlorophenyl)methyl]-6-(4-ethoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2511262.png)